molecular formula C23H18N2O B11549853 2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11549853
M. Wt: 338.4 g/mol
InChI Key: OGLNGXNJLNCYCT-LFVJCYFKSA-N
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Description

2-(NAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two naphthalene rings connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of naphthalene-1-carbaldehyde with naphthalene-2-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized naphthalene derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Nitro-naphthalene and halogenated naphthalene derivatives.

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research

Properties

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H18N2O/c26-23(15-21-10-5-9-19-7-3-4-11-22(19)21)25-24-16-17-12-13-18-6-1-2-8-20(18)14-17/h1-14,16H,15H2,(H,25,26)/b24-16+

InChI Key

OGLNGXNJLNCYCT-LFVJCYFKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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